2-(1H-indol-1-yl)ethanamine oxalate
Description
Properties
IUPAC Name |
2-indol-1-ylethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.C2H2O4/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;3-1(4)2(5)6/h1-5,7H,6,8,11H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZLFYKJMSUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)ethanamine oxalate typically involves the reaction of indole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The oxalate salt is then formed by reacting the amine with oxalic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)ethanamine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted indole derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(1H-indol-1-yl)ethanamine oxalate serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions due to its reactivity and ability to form stable intermediates.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxides | Potassium permanganate |
| Reduction | Forms reduced derivatives | Lithium aluminum hydride |
| Substitution | Functional group replacement | Alkylating agents |
Biology
The biological implications of this compound are profound. It has been studied for its potential role as a neurotransmitter analog, influencing various biological pathways.
- Neurotransmitter Activity : The compound interacts with neurotransmitter receptors, modulating their activity and potentially influencing mood and behavior.
- Antimicrobial Properties : Research indicates that indole derivatives exhibit antimicrobial activities, making them candidates for developing new antibiotics.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against solid tumors.
Medicine
In medicinal chemistry, the focus on this compound includes its therapeutic applications:
- Drug Development : Ongoing research aims to explore its efficacy in treating various diseases, including depression and cancer.
- Case Study Example : A study highlighted the potential of indole derivatives in treating colorectal cancer, emphasizing the need for new agents due to resistance to current therapies .
| Therapeutic Area | Potential Application |
|---|---|
| Antidepressants | Modulation of serotonin receptors |
| Anticancer agents | Targeting specific tumor types |
Industry
The industrial applications of this compound primarily revolve around its use in pharmaceuticals. It is involved in the production processes of various drugs and chemical products.
Case Studies
Several studies have investigated the efficacy of this compound and similar compounds:
- Neuroprotective Effects : A study demonstrated that derivatives of indole exhibited neuroprotective effects on neuronal cell lines under stress conditions, suggesting potential applications in neurodegenerative diseases .
- Anticancer Activity : Research into indole derivatives has shown promising results against various cancer cell lines, indicating that modifications to the indole structure can enhance anticancer activity .
- Synthesis Innovations : Recent advancements in synthetic methodologies have allowed for more efficient production of indole derivatives, expanding their applicability in drug development .
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways in the body. It is believed to act on neurotransmitter receptors and other biological targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmission and other cellular processes .
Comparison with Similar Compounds
Positional Isomers of Indole-Substituted Ethylamines
2-(1H-Indol-3-yl)ethanamine (Tryptamine hydrochloride) :
- Molecular formula: C₁₀H₁₃ClN₂.
- The indole substituent is at the 3-position, differing from the 1-position in the target compound.
- Exhibits anti-plasmodial activity and inhibits HSP90 by forming hydrogen bonds with GLU527 and TYR604 .
- Lower steric hindrance at the 3-position may enhance binding to biological targets compared to 1-substituted analogs.
- 2-(1H-Indol-4-yl)ethanamine: Molecular formula: C₁₀H₁₂N₂ (CAS 16176-73-1).
Substituted Indole Derivatives
2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 151410-15-0) :
DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] :
- 25X-NBOMe Series (e.g., 25I-NBOMe): Molecular formula: C₁₈H₂₂INO₃. Phenethylamine derivatives with methoxy and halogen substitutions. High toxicity and potent psychedelic effects due to 5-HT₂A receptor agonism .
HSP90 Inhibition
Tryptamine derivatives (e.g., 2-(5-ethyl-1H-indol-3-yl)ethanamine) interact with HSP90 via hydrogen bonding to GLU527 and TYR604, similar to ATP-binding interactions.
Data Tables
Table 1: Structural and Functional Comparison of Indole Derivatives
| Compound Name | Molecular Formula | Substituents/Modifications | Key Applications/Activities | Reference |
|---|---|---|---|---|
| 2-(1H-Indol-1-yl)ethanamine oxalate | C₁₂H₁₄N₂O₄ | Oxalate salt, 1-position indole | Catalytic synthesis, enantioselective reactions | [3, 6, 16] |
| Tryptamine hydrochloride | C₁₀H₁₃ClN₂ | 3-position indole, hydrochloride | HSP90 inhibition, anti-plasmodial | [2] |
| 25I-NBOMe | C₁₈H₂₂INO₃ | 4-iodo-2,5-dimethoxyphenyl substitution | 5-HT₂A receptor agonism, high toxicity | [8] |
| 2-(1-Benzyl-1H-indol-3-yl)ethanamine | C₁₇H₁₈N₂ | Benzyl at 1-position, free amine | Safety studies (SDS data) | [15, 17] |
| DPIE | C₂₂H₂₀N₂ | 1,2-diphenyl indole, 3-position ethylamine | Structural studies | [5] |
Research Findings and Limitations
- Synthetic Utility : The oxalate salt’s role in improving reaction yields (e.g., 84% in AgSbF₆-catalyzed reactions) highlights its utility in heterocyclic synthesis .
- Pharmacological Gaps: Limited data exist on the target compound’s direct biological activity, unlike its 3-substituted analogs (e.g., tryptamine derivatives) .
- Safety Profile : While 2-(1-benzyl-1H-indol-3-yl)ethanamine has documented SDS data, the oxalate salt’s toxicity remains uncharacterized .
Biological Activity
2-(1H-Indol-1-yl)ethanamine oxalate, also known as tryptamine oxalate, is a compound derived from the indole structure, which is significant in various biological processes and pharmacological applications. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with ethanamine followed by the formation of the oxalate salt. The following steps outline a general synthetic route:
- Formation of Indole Core : Indole can be synthesized through Fischer indole synthesis or other methods such as cyclization reactions involving phenylhydrazine and ketones.
- Alkylation : The indole derivative is alkylated with ethanamine to form the primary amine.
- Salt Formation : The resulting amine is treated with oxalic acid to yield the oxalate salt.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to 2-(1H-indol-1-yl)ethanamine exhibit significant antimicrobial properties. For instance, derivatives have shown low minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Properties
Research has indicated that indole derivatives possess antiproliferative effects against several cancer cell lines. In particular, compounds similar to 2-(1H-indol-1-yl)ethanamine have demonstrated significant activity against A549 lung cancer cells, suggesting potential for development as anticancer agents .
Neuroprotective Effects
Indole compounds are also noted for their neuroprotective properties. Studies suggest that they may enhance neuronal survival and reduce apoptosis in neuronal cell lines exposed to stressors like corticosterone . This indicates potential applications in treating neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with various receptors and enzymes:
- Serotonin Receptor Modulation : Tryptamine derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially alleviating mood disorders .
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, contributing to anti-inflammatory effects .
Research Findings and Case Studies
Q & A
Q. What are the optimized synthetic routes for 2-(1H-indol-1-yl)ethanamine oxalate?
The synthesis typically involves two steps: (1) preparing the free base (2-(1H-indol-1-yl)ethanamine) and (2) forming the oxalate salt.
- Step 1 : React 1H-indole with ethanamine under acidic conditions (e.g., HCl) to form the hydrochloride salt . For the free base, neutralize with a mild base (e.g., NaHCO₃).
- Step 2 : Dissolve the free base in ethanol and add oxalic acid in equimolar amounts. Crystallize the oxalate salt under controlled pH (~3–4) and low temperature (4°C) to enhance purity .
- Key parameters : Solvent choice (acetonitrile or ethanol), reaction time (12–24 hours), and stoichiometric control to avoid byproducts.
Q. How is the structural integrity of this compound validated?
Characterization employs:
- NMR : ¹H and ¹³C NMR to confirm the indole ring (δ 7.0–7.5 ppm for aromatic protons) and ethanamine chain (δ 3.1–3.5 ppm for CH₂) .
- Mass Spectrometry (MS) : ESI-MS to verify the molecular ion peak (expected m/z: 160.22 for free base; 206.20 for oxalate salt) .
- X-ray Crystallography : For definitive confirmation of the oxalate counterion and hydrogen-bonding network .
Q. What safety precautions are critical when handling this compound?
- Hazards : Acute oral toxicity (H301), skin/eye irritation (H315, H318), and respiratory sensitivity (H335) .
- Protective measures : Use nitrile gloves, fume hoods, and P95 respirators during synthesis. Store at room temperature in airtight, light-resistant containers .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermal stability : TGA/DSC to determine decomposition temperature (>200°C for most indole derivatives) .
- pH sensitivity : Monitor solubility and degradation via HPLC in buffers (pH 2–9) over 24–72 hours .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity studies?
- Case example : Discrepancies in antimicrobial efficacy may arise from substituent positioning (e.g., 1-yl vs. 3-yl indole derivatives). Address this by:
- Replicating assays under standardized conditions (e.g., MIC testing in Mueller-Hinton broth).
- Conducting structure-activity relationship (SAR) studies to isolate the oxalate’s contribution .
Q. How can the compound’s interaction with serotonin receptors be mechanistically studied?
- In vitro assays : Radioligand binding (³H-LSD for 5-HT₂A) and functional assays (calcium flux in HEK293 cells) .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity to 5-HT receptor subtypes .
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC : Use a C18 column with mobile phase (0.1% TFA in acetonitrile/water) and UV detection (254 nm). Limit of detection (LOD) < 0.1% .
- LC-MS/MS : Identify impurities like unreacted indole or oxalic acid byproduct (m/z 90.03) .
Q. How does the oxalate counterion influence pharmacokinetics compared to hydrochloride salts?
Q. What experimental designs optimize the compound’s yield in large-scale synthesis?
- DoE (Design of Experiments) : Vary reaction temperature (50–80°C), solvent volume (1:5–1:10), and catalyst (e.g., p-toluenesulfonic acid) .
- Process analytics : Real-time FTIR to monitor amine intermediate formation and minimize side reactions .
Q. How can researchers validate the compound’s role in modulating ABCB1-mediated multidrug resistance?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
